molecular formula C32H27N3O2 B15042494 N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B15042494
M. Wt: 485.6 g/mol
InChI Key: ASNMIGLZCLBEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide typically involves a series of condensation reactions. The starting materials often include indole derivatives and hydrazides, which undergo condensation under specific conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final compound. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency .

Chemical Reactions Analysis

N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylcyclopropanecarbohydrazide can be compared with other indole derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C32H27N3O2/c36-30(27-22-32(27,24-14-6-2-7-15-24)25-16-8-3-9-17-25)34-33-29-26-18-10-11-19-28(26)35(31(29)37)21-20-23-12-4-1-5-13-23/h1-19,27,37H,20-22H2

InChI Key

ASNMIGLZCLBEFT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N=NC4=C(N(C5=CC=CC=C54)CCC6=CC=CC=C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.